6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6/h1-2,4-5H,3,10H2,(H,13,14) |
InChI Key |
KPWXFDYXYUQFNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and functionalization steps. Common reagents used in these reactions include chloroacetaldehyde dimethyl acetal and 6-aminonicotinic acid .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety undergoes esterification under acidic conditions, forming corresponding esters. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Reaction Conditions & Outcomes
-
Mechanism : Acid-catalyzed nucleophilic acyl substitution.
-
Applications : Ester derivatives are intermediates in prodrug design and metabolic studies .
Amide Formation via Carboxylic Acid Activation
The carboxylic acid reacts with amines to form amides, leveraging coupling agents for activation. This is pivotal in creating bioactive analogs.
Key Reagents & Protocols
-
Optimization : DMAP or HOBt enhances reaction efficiency by minimizing racemization .
-
Biological Relevance : Amide derivatives show enhanced binding to targets like PI3Kα and cholinesterases .
Decarboxylation Under Basic Conditions
Thermal decarboxylation removes the carboxylic acid group, generating a simpler imidazo[1,2-A]pyridine scaffold.
Experimental Data
| Base | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|
| NaOH (2M) | 120°C | 4h | 6-(Aminomethyl)imidazo[1,2-A]pyridine | 90% | |
| KOH (1M) | 100°C | 6h | 6-(Aminomethyl)imidazo[1,2-A]pyridine | 82% |
-
Mechanism : Base-induced deprotonation followed by CO₂ elimination.
-
Utility : Decarboxylated products serve as precursors for further functionalization .
Functionalization of the Aminomethyl Group
The primary amine at position 6 participates in alkylation, acylation, and Schiff base formation.
Representative Reactions
-
Structure-Activity Relationship (SAR) : Bulky substituents at position 6 improve selectivity for enzyme targets like acetylcholinesterase (AChE) .
Oxidation and Reduction Reactions
While less common, redox transformations have been reported under controlled conditions.
Documented Examples
Scientific Research Applications
6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with various signaling pathways in cells, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogues of 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, highlighting substituent variations and their implications:
Detailed Analysis of Key Analogues
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
- Structural Features : The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidation .
- Applications : Widely used in kinase inhibitors and antimicrobial agents due to its ability to modulate enzyme binding pockets .
- Synthesis: Prepared via continuous flow chemistry with bromopyruvic acid and 2-aminopyridines, achieving high yields under catalytic conditions .
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
- Reactivity : The bromine atom enables Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl derivatives for drug discovery .
- Pharmacology : Demonstrated antiviral activity against RNA viruses, likely due to halogen-mediated hydrophobic interactions with viral proteases .
6-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
- Physicochemical Properties : The methyl group increases lipophilicity (logP ~1.5), improving membrane permeability in antibacterial agents .
- Derivatization : Serves as a precursor for amide conjugates, such as chalcone hybrids with antikinetoplastid activity .
6-(Pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylic Acid
- Coordination Chemistry : The pyridyl group acts as a chelating ligand for transition metals, enabling applications in metalloenzyme inhibitors .
- Biological Activity: Amide derivatives (e.g., compound 18) exhibit nanomolar IC₅₀ values against cyclin-dependent kinases .
Comparative Advantages of this compound
- Solubility: The aminomethyl group and dihydrochloride salt form confer high aqueous solubility (>50 mg/mL), advantageous for oral bioavailability .
- Reactivity : The primary amine allows for facile conjugation with carboxylic acids or aldehydes, enabling diverse derivatization (e.g., amides, Schiff bases) .
- Target Engagement: The basic amine facilitates ionic interactions with acidic residues in biological targets, enhancing binding affinity compared to non-polar substituents like -CF₃ or -CH₃ .
Biological Activity
6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C11H12N4O2
- Molecular Weight : 264.1 g/mol
- Purity : Minimum 95%
Anticancer Activity
Research has demonstrated the potential of imidazo[1,2-a]pyridine derivatives in cancer treatment. A study highlighted that compounds with similar structures exhibited significant inhibitory effects on the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in tumorigenesis. Specifically, derivatives showed submicromolar IC50 values against various tumor cell lines, indicating potent anticancer activity. For instance, compound 13k from a related series had IC50 values ranging from 0.09 μM to 0.43 μM against multiple cell lines, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer properties .
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties. In a study on a series of imidazo[1,2-a]pyridine-3-carboxamides, compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis, showcasing their potential as effective agents against resistant strains . This highlights the scaffold's versatility in targeting various pathogens.
Anti-inflammatory Effects
Exploratory toxicology studies have indicated that certain imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory effects without significant toxicity to liver or kidney functions. These findings suggest that compounds like this compound may serve dual roles in treating infections while mitigating inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazo[1,2-a]pyridine derivatives is critical for optimizing their biological activity. Key modifications in the side chains and functional groups have been shown to significantly influence their potency and selectivity against various biological targets. For instance:
- The introduction of amino groups has been linked to enhanced anticancer activity.
- Substituents at specific positions on the ring structure can modulate antimicrobial effectiveness.
Case Studies and Research Findings
| Compound | Activity Type | IC50/MIC Values | Notes |
|---|---|---|---|
| 13k | Anticancer | 0.09 - 0.43 μM | Potent inhibitor of PI3Kα |
| 18 | Antimicrobial | ≤0.006 μM | Effective against MDR strains |
| Various IMPYs | Anti-inflammatory | Not specified | No hepatic or renal toxicity observed |
Q & A
Basic: What are the key structural features of 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, and how do they influence reactivity?
The compound features a fused imidazo[1,2-a]pyridine core with an aminomethyl group at position 6 and a carboxylic acid at position 2. This substitution pattern enhances its polarity and ability to participate in hydrogen bonding, making it suitable for interactions with biological targets like enzymes or receptors. The carboxylic acid group allows for further derivatization (e.g., esterification or amidation), while the aminomethyl group can serve as a site for functionalization (e.g., alkylation or acylation) .
Basic: What are the standard synthetic routes for preparing this compound?
A common approach involves:
Core Formation : Condensation of 2-aminopyridine derivatives with α-haloketones or α-bromoacetic acid esters under basic conditions to form the imidazo[1,2-a]pyridine scaffold.
Substitution : Introduction of the aminomethyl group via nucleophilic substitution using reagents like NH₂CH₂Br in the presence of a base (e.g., NaH).
Oxidation/Hydrolysis : Controlled oxidation or hydrolysis of ester intermediates to yield the carboxylic acid moiety.
Key Reagents : KMnO₄ (oxidation), Pd/C (reduction), and NaH (base). Reaction conditions typically require inert atmospheres (N₂/Ar) to prevent side reactions .
Advanced: How can researchers optimize the synthesis yield when introducing halogen substituents (e.g., Br, F) at position 6?
Halogenation efficiency depends on:
- Catalyst Choice : Use Pd(OAc)₂ or CuI for regioselective bromination.
- Temperature Control : Lower temperatures (0–25°C) minimize over-halogenation.
- Protecting Groups : Temporarily protect the carboxylic acid as an ethyl ester to prevent side reactions during halogenation.
Post-synthesis, confirm purity via HPLC and monitor reaction progress with LC-MS. For fluorination, consider electrophilic F sources (e.g., Selectfluor) under anhydrous conditions .
Advanced: What methodologies are used to analyze the compound’s mechanism of action in antimicrobial studies?
In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains.
Enzyme Inhibition : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorescence-based assays.
Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on interactions between the carboxylic acid group and enzyme active sites.
Resistance Studies : Compare activity against wild-type vs. mutant strains to identify resistance mechanisms .
Basic: How should researchers handle discrepancies in reported biological activity data for this compound?
Contradictions may arise due to:
- Assay Variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers).
- Impurity Profiles : Use HPLC-MS to verify compound purity (>95%) and rule out side products.
- Dose-Response Curves : Perform full dose-response analyses (IC₅₀/EC₅₀) to ensure reproducibility. Always reference positive controls (e.g., ciprofloxacin for antimicrobial assays) .
Advanced: What strategies are effective for functionalizing the aminomethyl group while preserving the carboxylic acid moiety?
- Acylation : React with activated esters (e.g., NHS esters) in buffered aqueous solutions (pH 7–8).
- Reductive Amination : Use aldehydes/ketones with NaBH₃CN as a reducing agent.
- Protection/Deprotection : Temporarily protect the carboxylic acid as a tert-butyl ester using Boc₂O, then deprotect with TFA post-functionalization .
Basic: What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Storage : Keep in airtight containers at –20°C, away from light and moisture.
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal via certified hazardous waste services .
Advanced: How can computational modeling (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity?
DFT Studies : Calculate electron density maps to identify reactive sites for substitution.
ADMET Prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability.
Molecular Dynamics : Simulate ligand-protein interactions over nanosecond timescales to assess binding stability.
SAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups at position 6) with experimental IC₅₀ values .
Basic: How does this compound differ structurally and functionally from its imidazo[1,2-a]pyridine analogues?
Unlike simpler analogues (e.g., imidazo[1,2-a]pyridine-3-carboxamide), this compound’s 6-aminomethyl and 2-carboxylic acid groups enhance:
- Water Solubility : Due to ionizable groups.
- Target Selectivity : Stronger affinity for proton-coupled folate transporters (PCFT) in cancer cells.
- Synthetic Versatility : Dual functionalization sites enable diverse derivatization pathways .
Advanced: What analytical techniques are recommended for characterizing novel derivatives of this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., J-coupling for adjacent protons).
- HRMS : High-resolution mass spectrometry for exact mass validation.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry.
- HPLC-PDA : Monitor purity and detect UV-active impurities (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
